2-Chloro-4-methoxy-3-nitropyridine 2-Chloro-4-methoxy-3-nitropyridine
Brand Name: Vulcanchem
CAS No.: 6980-09-2
VCID: VC3964258
InChI: InChI=1S/C6H5ClN2O3/c1-12-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3
SMILES: COC1=C(C(=NC=C1)Cl)[N+](=O)[O-]
Molecular Formula: C6H5ClN2O3
Molecular Weight: 188.57 g/mol

2-Chloro-4-methoxy-3-nitropyridine

CAS No.: 6980-09-2

Cat. No.: VC3964258

Molecular Formula: C6H5ClN2O3

Molecular Weight: 188.57 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-methoxy-3-nitropyridine - 6980-09-2

Specification

CAS No. 6980-09-2
Molecular Formula C6H5ClN2O3
Molecular Weight 188.57 g/mol
IUPAC Name 2-chloro-4-methoxy-3-nitropyridine
Standard InChI InChI=1S/C6H5ClN2O3/c1-12-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3
Standard InChI Key SVXPNTNLKOJPTK-UHFFFAOYSA-N
SMILES COC1=C(C(=NC=C1)Cl)[N+](=O)[O-]
Canonical SMILES COC1=C(C(=NC=C1)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-Chloro-4-methoxy-3-nitropyridine belongs to the nitropyridine family, featuring a pyridine core with three distinct substituents:

  • Chlorine at position 2 (C2)

  • Methoxy group (-OCH₃) at position 4 (C4)

  • Nitro group (-NO₂) at position 3 (C3)

The compound’s IUPAC name is 2-chloro-4-methoxy-3-nitropyridine, and its SMILES notation is COC1=C(C(=NC=C1)Cl)N+[O-] . X-ray crystallography and spectroscopic analyses reveal a planar pyridine ring with bond angles and distances influenced by substituent effects. For instance, the nitro group’s electron-withdrawing nature reduces electron density at C3, while the methoxy group’s electron-donating resonance increases reactivity at C4 .

Table 1: Key Physical Properties

PropertyValueSource
Molecular Weight188.57 g/mol
Melting Point110–114°C
Boiling Point321.4°C
SolubilitySoluble in ethanol, methanol, acetone; slightly soluble in water
LogP (Partition Coefficient)1.61 (XLOGP3)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves nitration of 2-chloro-4-methoxypyridine using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The reaction proceeds under controlled temperatures (0–50°C) to ensure regioselectivity at C3 .

Reaction Scheme:
2-Chloro-4-methoxypyridine+HNO3H2SO42-Chloro-4-methoxy-3-nitropyridine+H2O\text{2-Chloro-4-methoxypyridine} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{2-Chloro-4-methoxy-3-nitropyridine} + \text{H}_2\text{O}

Key parameters:

  • Yield: 85–90% under optimized conditions

  • Purification: Recrystallization from ethanol or column chromatography

Industrial Manufacturing

Industrial processes scale this method using continuous-flow reactors to enhance efficiency. Post-synthesis purification involves distillation under reduced pressure to remove excess nitrating agents, followed by crystallization to achieve >98% purity .

Chemical Reactivity and Functionalization

Substitution Reactions

The chlorine atom at C2 is susceptible to nucleophilic displacement. For example:

  • Amination: Reaction with ammonia or primary amines yields 2-amino-4-methoxy-3-nitropyridine derivatives, precursors to antiviral agents .

  • Methoxylation: Substitution with sodium methoxide forms 2,4-dimethoxy-3-nitropyridine, though this pathway is less common due to steric hindrance.

Reduction and Oxidation

  • Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂/HCl converts the nitro group to an amine, producing 2-chloro-4-methoxy-3-aminopyridine, a key intermediate in antibiotic synthesis .

  • Methoxy Group Oxidation: Treatment with KMnO₄ in acidic conditions oxidizes the methoxy group to a hydroxyl group, yielding 2-chloro-4-hydroxy-3-nitropyridine.

Table 2: Common Reaction Pathways and Products

Reaction TypeReagents/ConditionsProductApplication
Nucleophilic SubstitutionNH₃, EtOH, 60°C2-Amino-4-methoxy-3-nitropyridineAntiviral intermediates
ReductionH₂ (1 atm), Pd/C, RT2-Chloro-4-methoxy-3-aminopyridineAntibacterial agents
OxidationKMnO₄, H₂SO₄, 70°C2-Chloro-4-hydroxy-3-nitropyridineDye synthesis

Pharmaceutical and Agrochemical Applications

Antiviral Drug Intermediates

This compound is critical in synthesizing Tenofovir, a nucleotide reverse transcriptase inhibitor used against HIV and hepatitis B . The methoxy group enhances solubility, while the nitro group facilitates downstream functionalization.

Case Study: Tenofovir Synthesis

  • Chlorine Displacement: 2-Chloro-4-methoxy-3-nitropyridine reacts with adenine derivatives to form a phosphonate ester.

  • Nitro Reduction: The nitro group is reduced to an amine, followed by phosphorylation to yield Tenofovir .

Antibacterial Agents

Derivatives exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA). For example, 2-amino-4-methoxy-3-nitropyridine derivatives show MIC values of 4–8 µg/mL, comparable to vancomycin .

Agrochemicals

The compound serves as a precursor to herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.

Biological Activity and Mechanistic Insights

Antimicrobial Mechanisms

  • Nitro Group Role: The nitro group undergoes intracellular reduction to reactive intermediates that generate oxidative stress, disrupting bacterial membranes .

  • Structure-Activity Relationship (SAR): Electron-withdrawing groups at C3 enhance antibacterial potency by increasing electrophilicity .

Toxicological Profile

  • Acute Toxicity: LD₅₀ (rat, oral) > 2,000 mg/kg .

  • Hazards: Causes skin and eye irritation (H315, H319); respiratory sensitization potential (H335) .

Comparison with Analogous Nitropyridines

Table 3: Comparative Analysis of Nitropyridine Derivatives

CompoundSubstituentsReactivity at C2Key Application
2-Chloro-4-methoxy-3-nitropyridineCl, OCH₃, NO₂High (Cl displacement)Tenofovir synthesis
2-Chloro-3-nitropyridineCl, NO₂ModeratePesticide intermediates
4-Methoxy-3-nitropyridineOCH₃, NO₂LowDye manufacturing

The simultaneous presence of chlorine and methoxy groups in 2-chloro-4-methoxy-3-nitropyridine creates a unique electronic environment, enabling selective reactions unmatched by simpler analogs .

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